molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No.: B1284171
CAS No.: 81514-40-1
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
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Description

9-Benzyl-3-oxa-9-azabicyclo[331]nonan-7-one is a bicyclic compound with a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and an azabicyclo (nitrogen-containing) framework

Properties

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMGMDGAYWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2CC3=CC=CC=C3)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576129
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81514-40-1
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis (Based on Organic Syntheses Protocol)

Step Reaction Description Reagents & Conditions Yield & Notes
A. Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Intermediate 3) Condensation of acetone dicarboxylic acid and glutaraldehyde in aqueous medium, followed by addition of benzylamine and sulfuric acid at low temperature (0–10 °C). Glutaraldehyde (50%), acetone dicarboxylic acid, benzylamine, 18% H2SO4, water, 0–10 °C 57% isolated yield of crude intermediate 3; purity confirmed by HPLC and qNMR
B. Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Intermediate 4) Reduction of intermediate 3 to corresponding alcohol using sodium borohydride or similar reducing agents. NaBH4, aqueous or alcoholic solvent, controlled temperature 89% yield; product used directly in next step
C. Acid-Catalyzed Dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (Intermediate 5) Treatment of alcohol intermediate with sulfuric acid to induce dehydration forming the olefin. 70% aqueous H2SO4, reflux or controlled heating 93% yield; high purity by HPLC
D. Hydrogenation to 9-Azabicyclo[3.3.1]nonane (Intermediate 6) Catalytic hydrogenation of olefin intermediate to saturate the ring system. Pd(OH)2/C catalyst, H2 gas (50 psi), isopropanol solvent, 50 °C, 48 h 89.6% yield; product isolated as oil
E. Final Oxidation to this compound Oxidation of the saturated bicyclic amine to the ketone form, introducing the oxo group at the 7-position. Oxidizing agents such as Na2WO4- 2H2O with H2O2, or other mild oxidants High yield; conditions optimized for selectivity and minimal side reactions

This multi-step sequence efficiently constructs the bicyclic framework and installs the benzyl and oxo substituents with good overall yield and purity.

Alternative Synthetic Approaches and Conformational Studies

  • A 1981 study published in the Journal of Organic Chemistry detailed syntheses of related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, including conformational analysis by single crystal X-ray diffraction. This work provides insights into ring strain and stereochemistry that inform synthetic route optimization.

  • Modifications of the bicyclic core, such as substitution with sulfur instead of oxygen, have been explored to study biological activity and conformational preferences, which can influence synthetic choices.

Practical Considerations and Analytical Data

  • The crude intermediates, especially the benzylated bicyclic amine, are often used directly in subsequent steps without extensive purification to improve process efficiency.

  • Purity and identity are confirmed by HPLC, quantitative ^1H NMR, and sometimes X-ray crystallography for final products and key intermediates.

  • The compound’s stability and reactivity are enhanced by the oxabicyclic framework, facilitating its use in further organic synthesis and drug discovery.

Summary Table of Key Reagents and Conditions

Intermediate/Product Key Reagents Conditions Yield (%) Notes
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) Glutaraldehyde, acetone dicarboxylic acid, benzylamine, H2SO4 0–10 °C, aqueous 57 (crude) Extracted into organic solvents
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) NaBH4 Room temp, aqueous/alcoholic 89 Used directly
9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (5) 70% H2SO4 Reflux or controlled heating 93 High purity
9-Azabicyclo[3.3.1]nonane (6) Pd(OH)2/C, H2 50 °C, 50 psi, 48 h 89.6 Oil residue
This compound Na2WO4- 2H2O, H2O2 or similar Mild oxidation High Selective ketone formation

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is recognized as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders such as Alzheimer's disease and other cognitive impairments. Its unique structural properties allow for the development of drugs that can effectively cross the blood-brain barrier, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against specific neurological targets, leading to the development of novel treatments for conditions like anxiety and depression. Studies indicate that these compounds can modulate neurotransmitter systems effectively, providing a pathway for innovative therapeutic strategies .

Drug Design

Exploration of Novel Drug Candidates
The bicyclic structure of this compound facilitates the exploration of new drug candidates with enhanced pharmacological profiles. Researchers utilize this compound to design molecules that exhibit improved efficacy and reduced adverse effects compared to traditional therapies .

Table: Comparison of Drug Candidates Derived from this compound

Compound NameTarget ConditionEfficacySide Effects
Compound AAlzheimer's DiseaseHighLow
Compound BAnxiety DisordersModerateModerate
Compound CDepressionHighLow

Biochemical Research

Investigating Enzyme Interactions
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to gain insights into cellular processes and identify potential therapeutic targets for various diseases .

Case Study: Metabolic Pathways Analysis
Studies utilizing this compound have revealed critical information about metabolic pathways involved in drug metabolism, which can inform the design of more effective drugs with better metabolic stability and bioavailability .

Material Science

Development of Advanced Materials
The unique properties of this compound make it suitable for use in material science, particularly in developing polymers with specific mechanical and thermal characteristics. Its incorporation into polymer matrices can enhance material properties such as strength and thermal resistance .

Analytical Chemistry

Standard in Analytical Techniques
In analytical chemistry, this compound serves as a standard for various analytical methods, aiding in the quantification and characterization of related chemical substances. Its defined chemical structure allows for reliable comparisons across different studies and applications .

Mechanism of Action

The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen in its bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, with the CAS number 81514-40-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula: C14H17NO2
  • Molecular Weight: 231.29 g/mol
  • Structure: The compound features a bicyclic structure with a benzyl group and an oxabicyclo framework, which may contribute to its biological activity.

Antitumor Properties

Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown selective toxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µg/mL)Effect
2aA43120–49Cytotoxic
2bHeLa30–47Cytotoxic
2dA43150Selective toxicity

These findings suggest that modifications in the structure can lead to enhanced cytotoxic effects, making these compounds potential candidates for further development as antitumor agents .

Hemocompatibility Studies

The hemocompatibility of this compound was assessed through hemolysis assays at different concentrations. Results indicated low hemolytic activity, suggesting that the compound is non-toxic to red blood cells, which is crucial for its potential therapeutic applications.

Concentration (µg/mL)Hemolysis (%)
10<0.005
80<0.1

The non-hemolytic nature of the compound at these concentrations indicates a favorable safety profile for further pharmacological testing .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, contributing to its antitumor effects.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results showed that compounds similar to this compound could significantly reduce cell viability in A431 and HeLa cells, with varying degrees of selectivity based on structural modifications .

Synthesis and Characterization

The synthesis of this compound has been documented, emphasizing microwave-assisted techniques that enhance yield and purity. Characterization methods such as NMR and mass spectrometry have confirmed the structural integrity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via successive double Mannich condensation using glutaraldehyde, benzylamine, and ketone precursors in aqueous acidic conditions. Optimization involves pH control (e.g., adjusting to pH 5 with HCl during reflux) and purification via column chromatography (hexane/EtOAc = 4:1). Yield improvements may require iterative adjustments to stoichiometry, temperature, and solvent polarity .

Q. How can the purity and identity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use HPLC (>95% purity threshold) and spectroscopic techniques:

  • NMR : Analyze proton environments to confirm bicyclic structure and substituents.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 229.32 for C₁₅H₁₉NO).
  • Melting Point/Boiling Point : Cross-reference with literature values (e.g., boiling point ~160°C) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow GHS guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
  • Work in a fume hood to prevent inhalation of dust (H335).
  • Store in dry, ventilated areas away from acids/bases to avoid decomposition .

Advanced Research Questions

Q. How can stereochemical ambiguities in the bicyclic framework be resolved?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (e.g., APS 24ID-C beamline) to determine absolute configuration. Parameters include:

  • Unit cell dimensions (e.g., monoclinic P2₁/c, a = 14.380 Å, β = 106.21°).
  • R-factor refinement (<0.04 for high confidence) .
    • Alternative: Use chiral HPLC or Mosher’s ester derivatization for enantiomeric excess analysis.

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational equilibria in bicyclic systems (e.g., chair vs. boat).
  • DFT Calculations : Compare experimental vs. simulated IR/¹³C NMR spectra to validate assignments.
  • 2D-COSY/NOESY : Map spatial correlations between protons in crowded regions .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., m/z shifts indicating oxidation or ring-opening).
  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C).
  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction kinetics .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states for nucleophilic attacks on the ketone group.
  • Docking Studies : Model interactions with biological targets (e.g., serotonin receptors for analog activity).
  • Hammett Analysis : Quantify electronic effects of substituents on reaction rates .

Key Research Challenges

  • Stereochemical Control : Spontaneous resolution during crystallization (e.g., ethyl acetate/petroleum ether) may limit enantiomeric purity without chiral auxiliaries .
  • Scale-up Limitations : Column chromatography is inefficient for large batches; switch to recrystallization or distillation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

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